molecular formula C12H16N2OS B15058327 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B15058327
M. Wt: 236.34 g/mol
InChI Key: JLHSOFHHJBGTDQ-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Oxidation: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the ethylthio group and the pyridine ring, which can impart specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-2-16-12-10(5-3-7-13-12)11-6-4-8-14(11)9-15/h3,5,7,9,11H,2,4,6,8H2,1H3

InChI Key

JLHSOFHHJBGTDQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

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